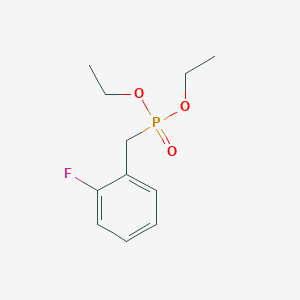

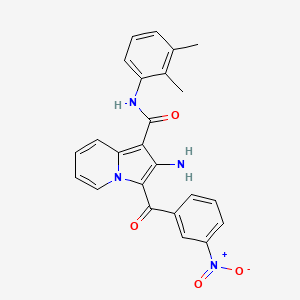

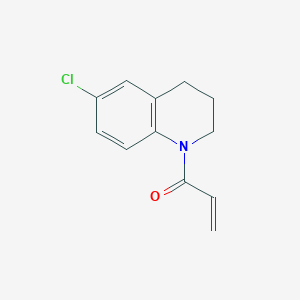

![molecular formula C22H18N2O3S B2403486 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide CAS No. 477570-04-0](/img/structure/B2403486.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

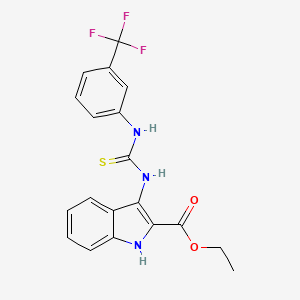

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives have been extensively studied for their diverse biological activities, including anti-tubercular properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively. The structure-activity relationships of new benzothiazole derivatives have been discussed along with molecular docking studies .Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions. For instance, they can be synthesized through diazo-coupling, Knoevenagel condensation, Biginelli reaction, and other methods .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary. For instance, one derivative, N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide, is a white solid with a melting point of 170-172°C .Scientific Research Applications

Antibacterial Activity

Benzothiazole derivatives have shown significant antibacterial activities against various bacterial strains such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa . The antibacterial properties make them potential candidates for the development of new antibiotics.

Antifungal Activity

Benzothiazole derivatives have also demonstrated antifungal properties . This makes them useful in the treatment of various fungal infections.

Antioxidant Activity

These compounds have been found to possess antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Activity

Benzothiazole derivatives have shown antimicrobial activities . This means they have the potential to kill or inhibit the growth of microorganisms, which can be useful in the treatment of various infections.

Antiproliferative Activity

They have demonstrated antiproliferative activities , which means they can inhibit cell growth. This property is particularly useful in the field of oncology for the treatment of various types of cancer.

Anticonvulsant Activity

Benzothiazole derivatives have shown anticonvulsant activities . This makes them potential candidates for the development of new drugs for the treatment of epilepsy and other seizure disorders.

Anti-Tubercular Activity

Recent advances in the synthesis of new benzothiazole-based anti-tubercular compounds have shown better inhibition potency against M. tuberculosis . This makes them potential candidates for the development of new anti-tubercular drugs.

Anti-Diabetic Activity

Benzothiazole derivatives have shown anti-diabetic activities . This suggests they could be used in the development of new treatments for diabetes.

Mechanism of Action

Target of Action

tuberculosis . Therefore, it’s plausible that N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide may also target M. tuberculosis.

Mode of Action

tuberculosis . This suggests that N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide might interact with its targets to inhibit their function, leading to its anti-tubercular activity.

Biochemical Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . These pathways might be affected by the action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide.

Pharmacokinetics

Admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives . This suggests that N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide might also have a favourable pharmacokinetic profile.

Result of Action

tuberculosis . This suggests that N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide might also exhibit similar molecular and cellular effects.

Action Environment

The synthesis of benzothiazole derivatives has been achieved through various techniques including microwave irradiation , which suggests that the action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide might be influenced by environmental factors such as temperature and radiation.

properties

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c1-26-17-11-7-12-18(27-2)20(17)21(25)23-15-9-4-3-8-14(15)22-24-16-10-5-6-13-19(16)28-22/h3-13H,1-2H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGXSNDVUPEYLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2403406.png)

![7-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2403408.png)

![N-(1,3-benzodioxol-5-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2403410.png)

![4-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2403417.png)

![5-Methyl-4-oxo-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2403422.png)

![(2R)-3-[(2,6-dichlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2403424.png)